Cas no 13877-99-1 (Cyclopentanecarboxylicacid, 1-phenyl-, 2-[2-(dimethylamino)ethoxy]ethyl ester)
13877-99-1 structure
Product Name:Cyclopentanecarboxylicacid, 1-phenyl-, 2-[2-(dimethylamino)ethoxy]ethyl ester
Numero CAS:13877-99-1
MF:C18H27NO3
MW:305.411885499954
CID:204574
PubChem ID:71863
Update Time:2025-04-19
Cyclopentanecarboxylicacid, 1-phenyl-, 2-[2-(dimethylamino)ethoxy]ethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclopentanecarboxylicacid, 1-phenyl-, 2-[2-(dimethylamino)ethoxy]ethyl ester
- 2-(2-(Dimethylamino)ethoxy)ethyl 1-phenylcyclopentanecarboxylate
- 2-(2-Dimethylaminoethoxy)ethanol-1-phenyl-cyclopentylcarboxylate
- 2-[2-(dimethylamino)ethoxy]ethyl 1-phenylcyclopentanecarboxylate
- Cyclopentanecarboxylic acid, 1-phenyl-, 2-(2-(dimethylamino)ethoxy) ethyl ester
- Minepentate
- Minepentato
- Minepentato [INN-Spanish]
- Minepentatum [INN-Latin]
- UCB 1549
- UCB-1549
- 1-Phenylcyclopentanecarboxylic acid 2-[2-(dimethylamino)ethoxy]ethyl ester
- 1-Phenyl-1-cyclopentanecarboxylic acid 2-[2-(dimethylamino)ethoxy]ethyl ester
- Minepentatum
- 2-[2-(dimethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate
- UNII-2ZBF31C62F
- CHEMBL2105230
- MINEPENTATE [INN]
- SCHEMBL2111590
- 2ZBF31C62F
- 13877-99-1
- Minepentate [INN:BAN]
- Q27255855
- DTXSID80160777
- NS00126812
-
- Inchi: 1S/C18H27NO3/c1-19(2)12-13-21-14-15-22-17(20)18(10-6-7-11-18)16-8-4-3-5-9-16/h3-5,8-9H,6-7,10-15H2,1-2H3
- Chiave InChI: XZUULFZXNSIACY-UHFFFAOYSA-N
- Sorrisi: O(CCOCCN(C)C)C(C1(C2C=CC=CC=2)CCCC1)=O
Proprietà calcolate
- Massa esatta: 305.199
- Massa monoisotopica: 305.199
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 9
- Complessità: 331
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 38.8A^2
- XLogP3: 3
Proprietà sperimentali
- Densità: 1.1037 (rough estimate)
- Punto di ebollizione: 446.13°C (rough estimate)
- Punto di infiammabilità: 200.8°C
- Indice di rifrazione: 1.5100 (estimate)
Cyclopentanecarboxylicacid, 1-phenyl-, 2-[2-(dimethylamino)ethoxy]ethyl ester Letteratura correlata
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
13877-99-1 (Cyclopentanecarboxylicacid, 1-phenyl-, 2-[2-(dimethylamino)ethoxy]ethyl ester) Prodotti correlati
- 14007-64-8(2-(diethylamino)ethyl 2-phenylbutanoate)
- 77-22-5(Cyclopentanecarboxylicacid, 1-phenyl-, 2-(diethylamino)ethyl ester)
- 468-61-1(Oxeladin)
- 13900-12-4(Butethamate Citrate Salt)
- 77-23-6(pentoxyverine)
- 18109-80-3(Butamirate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso